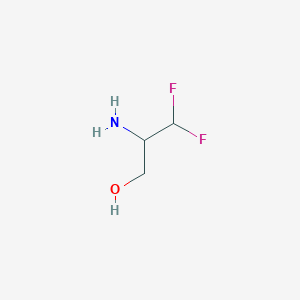![molecular formula C17H25ClN2O2 B13555023 4-{4-[(Piperidin-4-yl)methyl]benzoyl}morpholinehydrochloride](/img/structure/B13555023.png)
4-{4-[(Piperidin-4-yl)methyl]benzoyl}morpholinehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{4-[(piperidin-4-yl)methyl]benzoyl}morpholine hydrochloride is a chemical compound that features a piperidine ring, a benzoyl group, and a morpholine ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and pharmacology. The presence of both piperidine and morpholine rings in its structure suggests it may exhibit unique biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[(piperidin-4-yl)methyl]benzoyl}morpholine hydrochloride typically involves the following steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through cyclization reactions involving appropriate precursors.
Benzoylation: The piperidine intermediate is then reacted with benzoyl chloride to introduce the benzoyl group.
Morpholine Addition: The benzoylated piperidine is further reacted with morpholine under controlled conditions to form the final product.
Hydrochloride Formation: The compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-{4-[(piperidin-4-yl)methyl]benzoyl}morpholine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions for substitution reactions vary depending on the desired product but may include the use of bases or acids as catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry: It may be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound can be used to study the biological activity of piperidine and morpholine derivatives.
Industrial Applications: It may serve as an intermediate in the production of other chemicals or materials with specific properties.
Mechanism of Action
The mechanism of action of 4-{4-[(piperidin-4-yl)methyl]benzoyl}morpholine hydrochloride involves its interaction with molecular targets in biological systems. The piperidine and morpholine rings may interact with receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-{4-[(piperidin-4-yl)methyl]benzyl}morpholine hydrochloride
- 4-{4-[(piperidin-4-yl)methyl]benzoyl}piperidine hydrochloride
Uniqueness
4-{4-[(piperidin-4-yl)methyl]benzoyl}morpholine hydrochloride is unique due to the combination of piperidine and morpholine rings in its structure. This dual-ring system may confer distinct biological activities and chemical reactivity compared to similar compounds with only one of these rings.
Properties
Molecular Formula |
C17H25ClN2O2 |
|---|---|
Molecular Weight |
324.8 g/mol |
IUPAC Name |
morpholin-4-yl-[4-(piperidin-4-ylmethyl)phenyl]methanone;hydrochloride |
InChI |
InChI=1S/C17H24N2O2.ClH/c20-17(19-9-11-21-12-10-19)16-3-1-14(2-4-16)13-15-5-7-18-8-6-15;/h1-4,15,18H,5-13H2;1H |
InChI Key |
AHQCKVMVRQBVIB-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1CC2=CC=C(C=C2)C(=O)N3CCOCC3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Amino-3-[4-(propan-2-yl)phenyl]propan-1-ol](/img/structure/B13554942.png)
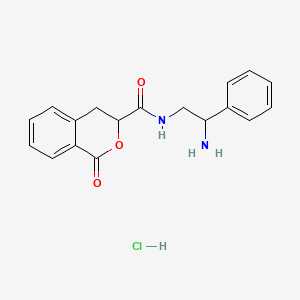
![6-[(Piperidin-4-yl)methyl]pyridin-2-aminedihydrochloride](/img/structure/B13554956.png)
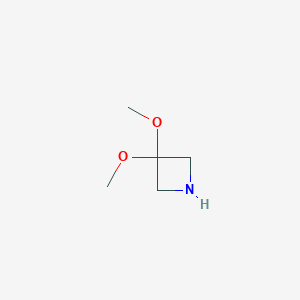
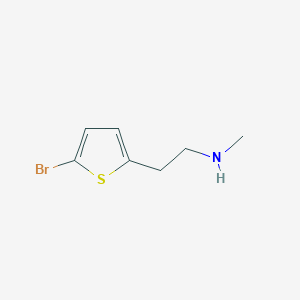
![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-b]pyridazine](/img/structure/B13554963.png)
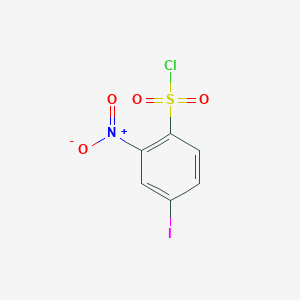
![7-Methoxy-2-azaspiro[3.5]nonane](/img/structure/B13554967.png)
![6-(3-Chloro-2-fluorophenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B13554977.png)
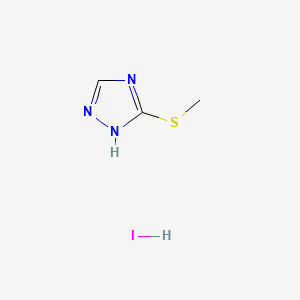
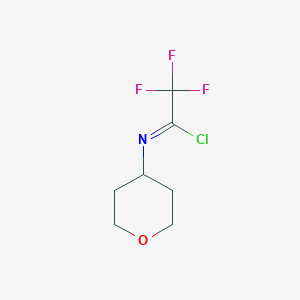
![1-[1-(3,5-Difluorophenyl)cyclopropyl]ethan-1-ol](/img/structure/B13555003.png)
